2-Ethynyl-4-nitropyridine 2-Ethynyl-4-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1211515-78-4
VCID: VC8163706
InChI: InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H
SMILES: C#CC1=NC=CC(=C1)[N+](=O)[O-]
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol

2-Ethynyl-4-nitropyridine

CAS No.: 1211515-78-4

Cat. No.: VC8163706

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-4-nitropyridine - 1211515-78-4

Specification

CAS No. 1211515-78-4
Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
IUPAC Name 2-ethynyl-4-nitropyridine
Standard InChI InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H
Standard InChI Key ACBLXJUJZVBWQS-UHFFFAOYSA-N
SMILES C#CC1=NC=CC(=C1)[N+](=O)[O-]
Canonical SMILES C#CC1=NC=CC(=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

2-Ethynyl-4-nitropyridine (C₇H₄N₂O₂; molecular weight: 148.12 g/mol) consists of a pyridine ring substituted with a nitro group (-NO₂) at the 4-position and an ethynyl group (-C≡CH) at the 2-position. The nitro group exerts a strong electron-withdrawing effect, rendering the ring electron-deficient and directing electrophilic attacks to meta positions relative to itself . Conversely, the ethynyl group introduces sp-hybridized carbon atoms, enabling participation in conjugation and cycloaddition reactions. X-ray crystallographic studies of analogous nitropyridine derivatives reveal planar ring geometries with bond lengths consistent with aromatic delocalization .

Synthetic Methodologies

Nitration of Pyridine Precursors

Starting MaterialReagentsConditionsProductYieldSource
PyridineN₂O₅, SO₂/HSO₃⁻Aqueous, 25°C3-Nitropyridine77%
2-ChloropyridineH₂O₂, H₂SO₄, NaNO₃90°C, 6 hr2-Chloro-4-nitropyridine-N-oxide65%
2-BromopyridineH₂O₂, acetic anhydride80°C, 13 hr2-Bromo-4-nitropyridine-N-oxide73%

Physicochemical Properties

Experimental data for 2-ethynyl-4-nitropyridine remain sparse, but inferences can be drawn from structurally related compounds:

  • Solubility: Nitropyridines generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .

  • Thermal Stability: Decomposition temperatures for nitro-substituted pyridines typically exceed 200°C, with exothermic peaks observed via DSC .

  • Spectroscopic Features:

    • IR: ν(NO₂) ~1520 cm⁻¹; ν(C≡C) ~2100 cm⁻¹ .

    • ¹H NMR: Aromatic protons appear δ 8.5–9.0 ppm; ethynyl proton resonates near δ 3.1 ppm .

Reactivity and Functionalization

The compound’s dual functionality enables diverse transformations:

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 2-ethynyl-4-aminopyridine, a potential pharmacophore .

  • Alkyne Reactions:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles for drug discovery applications.

    • Cyclotrimerization: Under Ni(0) catalysis, ethynyl groups trimerize to benzene rings, enabling nanostructure synthesis .

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